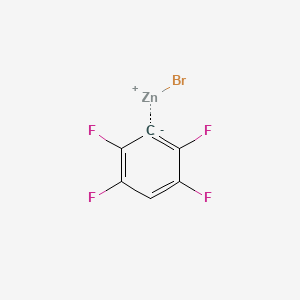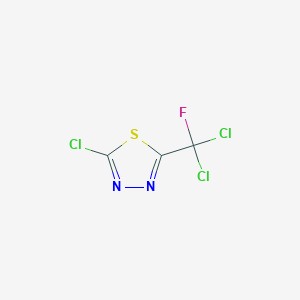![molecular formula C50H63Br2MoN2O2Si- B6300930 (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) CAS No. 1300026-28-1](/img/structure/B6300930.png)
(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) is a useful research compound. Its molecular formula is C50H63Br2MoN2O2Si- and its molecular weight is 1007.9 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) is 1009.20591 g/mol and the complexity rating of the compound is 1290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Polymeric Conductivity and Electropolymerization : Research on conducting polymers derived from pyrrole units, such as those in the compound you mentioned, highlights their potential application in creating materials with low oxidation potentials, resulting in stable electrically conducting forms. These materials are of interest for their applications in electronics and materials science due to their conducting properties and stability under various conditions (Sotzing et al., 1996).
Catalysis and Organic Synthesis : Molybdenum(VI) compounds, similar to the core of your compound, are known for their catalytic properties, particularly in oxidation and hydrogenation reactions. They have been used to catalyze the hydrogenation of arenes and olefins, demonstrating the utility of molybdenum-based catalysts in synthesizing a wide range of organic compounds with high efficiency and selectivity (Joannou et al., 2018).
Photocatalysis : Molybdenum(VI) compounds are also explored for their photocatalytic applications, especially in the oxidation of organic compounds under visible light. This is particularly relevant in environmental applications, where such photocatalysts can be used for the degradation of pollutants or for the selective oxidation of organic substrates (Páez et al., 2009).
Advanced Material Synthesis : The synthesis of molybdenum(VI) complexes with various organic ligands demonstrates the versatility of these compounds in forming materials with potential applications in electronics, optics, and as advanced catalysts. Their ability to form complexes with diverse ligands opens avenues for creating materials with tailored properties for specific applications (Gerber et al., 2013).
Biological Interactions : While the exclusion criteria remove the direct application to drug use and dosage, the structural motifs present in such complex molybdenum(VI) compounds, especially those involving pyrrole and tetralin derivatives, suggest potential interactions with biological molecules. This could be of interest in the design of probes or as models for studying the interaction of metal complexes with biological systems (Elser et al., 2019).
Eigenschaften
IUPAC Name |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;(2,6-dimethylphenyl)imino-(2-methyl-2-phenylpropylidene)molybdenum;2,5-dimethylpyrrol-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34Br2O2Si.C10H12.C8H9N.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-10(2,3)9-7-5-4-6-8-9;1-6-4-3-5-7(2)8(6)9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;1,4-8H,2-3H3;3-5H,1-2H3;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADWJDSKTLXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC1=CC=C([N-]1)C.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63Br2MoN2O2Si- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
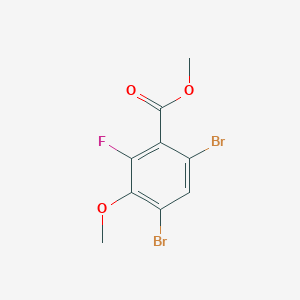
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)
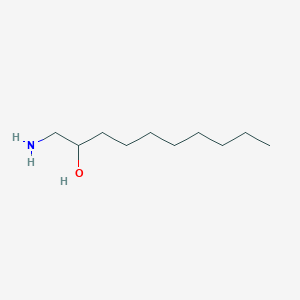
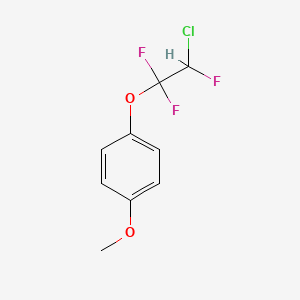
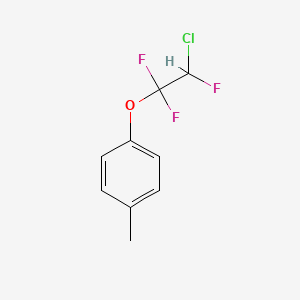
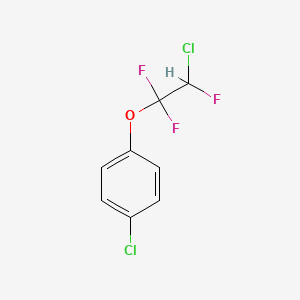

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
